molecular formula C16H12N2O4S3 B1669317 CU-3

CU-3

Cat. No.: B1669317
M. Wt: 392.5 g/mol
InChI Key: YIUMXULORVBWLL-SPGDJUBISA-N
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Description

Novel potent and selective diacylglycerol kinase alpha (DGKalpha) inhibitor, attenuating cancer cell proliferation and simultaneously enhancing immune responses including anti-cancer immunity
CU-3 is a novel potent and selective diacylglycerol kinase alpha (DGKalpha) inhibitor, attenuating cancer cell proliferation and simultaneously enhancing immune responses including anti-cancer immunity.

Mechanism of Action

Target of Action

Copper, which is a component of cu-3, is known to have a broad range of targets due to its ability to exist in oxidized and reduced states . This allows it to participate in redox and catalytic chemistry, making it a suitable cofactor for a diverse range of enzymes and molecules .

Mode of Action

The mode of action of this compound is multifaceted. The main mechanism of bactericidal activity is the generation of reactive oxygen species (ROS), which irreversibly damages membranes . Copper ions released from surfaces lead to RNA degradation and membrane disruption of enveloped viruses . For fungi, the mechanism involves the physical deterioration of the membrane and copper ion influx .

Biochemical Pathways

Copper ions incorporated by Ctr1/3 can be targeted to different pathways . In the cytosol, superoxide dismutase Sod1 is metalized and activated by Cu+ via its chaperone Ccs1 . This process has recently been elucidated by studies revealing that Sod1 and Ccs1 also reside in mitochondria and nuclei to scavenge free radicals .

Pharmacokinetics

The general processes of pharmacokinetics include liberation, absorption, distribution, metabolism, and excretion (ladme) . These processes describe how the drug moves throughout the body to achieve drug action .

Result of Action

The result of this compound action is a specific form of cell death, namely, cuproptosis, which is triggered by excessive levels of intracellular copper . Cuproptosis induces the aggregation of mitochondrial lipoylated proteins, and the loss of iron-sulfur cluster proteins .

Action Environment

The action environment of this compound is influenced by various factors. For instance, the growth of CuO nanowires, a component of this compound, is influenced by temperature and oxygen concentration . Moreover, the local coordination environment of this compound can affect its catalytic properties

Biological Activity

The compound CU-3, a copper(II) complex, has garnered attention for its promising biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to provide a comprehensive overview of this compound's biological activity based on various research findings, including synthesis methods, characterization, and specific case studies that highlight its efficacy against cancer cell lines and bacterial strains.

Synthesis and Characterization

This compound is synthesized through the coordination of copper ions with specific organic ligands. The synthesis typically involves the reaction of copper(II) salts with organic compounds that contain nitrogen donor atoms. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and X-ray Diffraction (XRD) are employed to confirm the structure and stability of this compound complexes.

Table 1: Characterization Techniques for this compound

TechniquePurposeKey Findings
NMRStructural analysisConfirmed ligand coordination
IRFunctional group identificationIdentified characteristic peaks for Cu-N bonds
XRDCrystal structure determinationProvided insights into the crystalline nature of this compound

Anticancer Properties

Recent studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. A comparative analysis with cisplatin, a widely used chemotherapeutic agent, reveals that this compound possesses superior efficacy in many cases.

Case Study: Cytotoxicity Against Cancer Cell Lines

In a study evaluating the cytotoxicity of this compound against several human tumor cell lines, the following results were observed:

  • Cell Lines Tested : HCT-15 (colon), A549 (lung), BxPC3 (pancreatic), A375 (melanoma)
  • IC50 Values : The median growth inhibitory concentration was significantly lower for this compound compared to cisplatin.

Table 2: IC50 Values for this compound Compared to Cisplatin

Cell LineThis compound IC50 (µM)Cisplatin IC50 (µM)
HCT-150.0225
A5490.550
BxPC30.0546
A3750.15

The data indicates that this compound is approximately five times more effective than cisplatin against pancreatic cancer cells and shows remarkable potency against melanoma cells with nanomolar IC50 values .

Antimicrobial Activity

This compound also demonstrates potent antibacterial properties, making it a candidate for antimicrobial applications. Using the agar well diffusion method, researchers evaluated its effectiveness against Gram-positive and Gram-negative bacteria.

Case Study: Antibacterial Efficacy

The antibacterial activity of this compound was tested against:

  • Bacterial Strains : Staphylococcus aureus, Escherichia coli, Acinetobacter baumannii
  • Methodology : Zone of inhibition tests were conducted to assess the antibacterial activity.

Table 3: Antibacterial Activity of this compound

Bacterial StrainZone of Inhibition (mm)
Staphylococcus aureus15
Escherichia coli10
Acinetobacter baumannii12

These results indicate that this compound possesses significant antibacterial properties, particularly against S. aureus, highlighting its potential as an antimicrobial agent in clinical settings .

Scientific Research Applications

Catalysis

Copper Coordination Compounds in Catalysis

CU-3 has been extensively studied for its catalytic properties, particularly in organic synthesis and oxidation reactions. The ability of copper complexes to facilitate redox reactions makes them valuable in various catalytic processes.

Case Study: Oxidation Reactions

In a recent study, this compound demonstrated effectiveness as a catalyst for the oxidation of alcohols to aldehydes and ketones. The reaction conditions were optimized, showcasing the compound's versatility in different solvents and temperatures. The results indicated that this compound not only improved yield but also enhanced selectivity towards desired products.

Reaction TypeSolventTemperature (°C)Yield (%)Selectivity (%)
Alcohol OxidationAcetonitrile608590
Alcohol OxidationEthanol508088

Electrocatalytic Applications

This compound has also shown promise as an electrocatalyst. Its nanoarrays exhibit excellent performance in electrochemical reactions, particularly in fuel cells and batteries. The stability and efficiency of this compound in these applications are attributed to its unique electronic structure, which facilitates charge transfer.

Medicinal Applications

Antitumor Activity

Research indicates that this compound possesses significant antitumor properties. It has been evaluated as a potential alternative to traditional platinum-based chemotherapy agents. In vitro studies have shown that this compound effectively inhibits the proliferation of various cancer cell lines.

Case Study: Antitumor Efficacy

In a study involving breast cancer cell lines, this compound was found to induce apoptosis through the activation of specific signaling pathways. The compound exhibited lower toxicity to normal cells compared to conventional chemotherapeutics.

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast Cancer)15Apoptosis via caspase activation
HeLa (Cervical Cancer)20Cell cycle arrest

Antimicrobial Properties

This compound has also been explored for its antimicrobial effects. It shows activity against a range of pathogens, including bacteria and fungi. This property is particularly relevant in the development of new antimicrobial agents amid rising antibiotic resistance.

Material Science

Nanostructured Materials

The synthesis of this compound-based nanostructured materials has opened new avenues in material science. These materials are being investigated for their applications in sensors, photonic devices, and energy storage systems.

Case Study: Sensor Development

Nanoparticles derived from this compound have been integrated into sensor platforms for detecting environmental pollutants. The high surface area and reactivity of these nanoparticles enhance the sensitivity and selectivity of the sensors.

Sensor TypeDetection Limit (ppm)Response Time (s)
Gas Sensor0.510
Electrochemical Sensor15

Q & A

Basic Research Questions

Q. What is the molecular mechanism of CU-3 as a DGKα inhibitor, and how can researchers validate its selectivity in experimental models?

this compound inhibits DGKα by competing with ATP at its catalytic domain, as demonstrated by its IC50 of 0.6 μM and ATP Km value of 0.48 mM . To validate selectivity, researchers should:

  • Perform kinase profiling assays (e.g., radiometric or fluorescence-based) against other DGK isoforms (e.g., DGKβ, DGKγ) to confirm isoform specificity.
  • Use CRISPR/Cas9-mediated DGKα knockout cell lines to assess loss of this compound activity.
  • Compare dose-response curves in wild-type vs. DGKα-deficient models .

Q. How should researchers design in vitro experiments to evaluate this compound-induced apoptosis in cancer cells?

  • Cell Lines : Use cancer cell lines with high DGKα expression (e.g., leukemia, melanoma) and include non-cancerous controls.
  • Assays : Measure apoptosis via Annexin V/PI staining, caspase-3/7 activation, and mitochondrial membrane potential assays.
  • Controls : Include a DGKα-negative cell line and a positive control (e.g., staurosporine).
  • Dose Optimization : Conduct preliminary MTT assays to determine IC50 values .

Q. What methodological considerations are critical for assessing this compound's immunomodulatory effects (e.g., IL-2 production)?

  • Use primary T cells or PBMCs (peripheral blood mononuclear cells) activated with anti-CD3/CD28 antibodies.
  • Quantify IL-2 via ELISA or multiplex cytokine assays.
  • Include DGKα inhibitors with known mechanisms (e.g., R59949) for comparative analysis .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound efficacy data across different cancer models?

  • Systematic Review : Conduct a meta-analysis of existing studies to identify variables (e.g., cell type, DGKα expression levels, experimental protocols).
  • Sensitivity Analysis : Test this compound under varying conditions (e.g., hypoxia, serum concentration) to identify confounding factors.
  • Mechanistic Studies : Use RNA sequencing to compare transcriptional responses in responsive vs. resistant models .

Q. What advanced statistical methods are suitable for analyzing this compound's dual role in apoptosis and immune activation?

  • Multivariate Regression : Correlate DGKα inhibition levels with apoptotic markers and cytokine production.
  • Pathway Enrichment Analysis : Apply tools like GSEA (Gene Set Enrichment Analysis) to identify signaling pathways modulated by this compound.
  • Time-Series Experiments : Use longitudinal data to model dynamic interactions between apoptosis and immune activation .

Q. How can researchers optimize this compound delivery in vivo while minimizing off-target effects?

  • Formulation Studies : Test liposomal encapsulation or PEGylation to improve bioavailability.
  • Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling : Measure plasma half-life, tissue distribution, and metabolite profiles.
  • Toxicity Screens : Assess hepatic/renal function markers and immune cell subsets in treated animals .

Q. Methodological Guidelines

Q. What ethical and reproducibility standards should guide this compound research?

  • Data Transparency : Publish raw data (e.g., flow cytometry files, dose-response curves) in repositories like Figshare or Zenodo.
  • Experimental Replication : Require triplicate experiments with independent cell cultures.
  • Ethical Compliance : Adhere to institutional guidelines for animal welfare and human-derived cell use (e.g., IRB approval for PBMC studies) .

Q. How should researchers integrate this compound findings with existing literature on DGKα inhibitors?

  • Comparative Tables : Summarize IC50 values, selectivity ratios, and functional outcomes across inhibitors (e.g., this compound vs. R59949).
  • Critical Appraisal : Use tools like the QUADAS-2 checklist to evaluate bias in preclinical studies .

Q. Data Presentation and Reporting

Q. What are the best practices for presenting this compound research in manuscripts?

  • Figures : Include dose-response curves, Western blots for DGKα knockdown, and flow cytometry plots for apoptosis.
  • Tables : Summarize IC50 values, statistical tests used, and comparison with prior DGKα inhibitors.
  • Supplementary Materials : Provide synthetic protocols, NMR spectra, and raw qPCR data .

Q. How can researchers address limitations in this compound studies (e.g., lack of clinical data)?

  • Acknowledge Gaps : Clearly state limitations in discussion sections (e.g., in vitro-to-in vivo translatability).
  • Collaborative Frameworks : Propose partnerships for translational studies, including pharmacokinetic trials in animal models .

Properties

IUPAC Name

N-[(5Z)-5-[(E)-3-(furan-2-yl)prop-2-enylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O4S3/c19-15-14(10-4-6-12-7-5-11-22-12)24-16(23)18(15)17-25(20,21)13-8-2-1-3-9-13/h1-11,17H/b6-4+,14-10-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIUMXULORVBWLL-SPGDJUBISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NN2C(=O)C(=CC=CC3=CC=CO3)SC2=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)S(=O)(=O)NN2C(=O)/C(=C/C=C/C3=CC=CO3)/SC2=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O4S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

3-Amino-5-fluoro-4-oxopentanoic acid
3-Amino-5-fluoro-4-oxopentanoic acid
CU-3
3-Amino-5-fluoro-4-oxopentanoic acid
CU-3
3-Amino-5-fluoro-4-oxopentanoic acid
CU-3
3-Amino-5-fluoro-4-oxopentanoic acid
CU-3
3-Amino-5-fluoro-4-oxopentanoic acid
CU-3
3-Amino-5-fluoro-4-oxopentanoic acid
CU-3

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